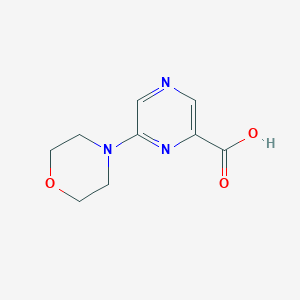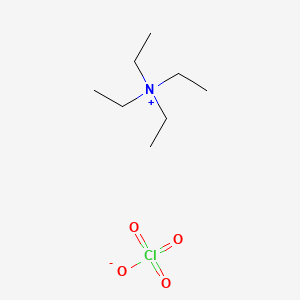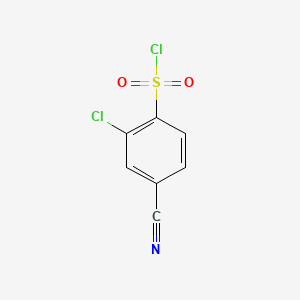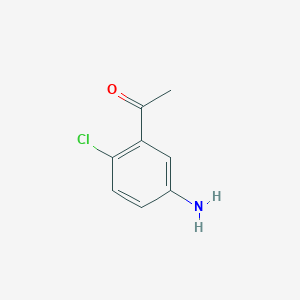
1-(5-Amino-2-chlorphenyl)ethanon
Übersicht
Beschreibung
“1-(5-Amino-2-chlorophenyl)ethanone” is a chemical compound with the molecular formula C8H8ClNO . It has a molecular weight of 169.61 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “1-(5-Amino-2-chlorophenyl)ethanone” is1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
“1-(5-Amino-2-chlorophenyl)ethanone” is a solid substance . It has a molecular weight of 169.61 . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Medizin: Synthese antimikrobieller Wirkstoffe
„1-(5-Amino-2-chlorphenyl)ethanon“ wird bei der Synthese von antimikrobiellen Wirkstoffen verwendet. Seine chemische Struktur ermöglicht es, ein Vorläufer bei der Herstellung von Verbindungen zu sein, die das Wachstum von Bakterien und anderen Krankheitserregern hemmen können. Diese Anwendung ist entscheidend für die Entwicklung neuer Antibiotika, insbesondere in einer Zeit, in der Antibiotikaresistenz ein wachsendes Problem darstellt .
Landwirtschaft: Entwicklung von Pestiziden
In der Landwirtschaft werden die Derivate dieser Verbindung hinsichtlich ihres potenziellen Einsatzes als Pestizide untersucht. Die Chlorphenylgruppe in ihrer Struktur kann bei der Bekämpfung landwirtschaftlicher Schädlinge wirksam sein und zum Schutz von Feldfrüchten und zur Sicherstellung der Ernährungssicherheit beitragen .
Materialwissenschaften: Modifizierung von Polymeren
Die Aminogruppe in „this compound“ macht es zu einem Kandidaten für die Modifizierung von Polymerketten. Es kann verwendet werden, um Polymeren spezifische Funktionalitäten zu verleihen, wodurch deren Eigenschaften wie thermische Stabilität, mechanische Festigkeit und chemische Beständigkeit verbessert werden .
Umweltwissenschaften: Abbau von Schadstoffen
Die Forschung in den Umweltwissenschaften hat die Verwendung von Chlorphenylverbindungen beim Abbau von Schadstoffen untersucht. “this compound” könnte möglicherweise verwendet werden, um Katalysatoren oder reaktive Mittel zu synthetisieren, die zur Zersetzung schädlicher Umweltkontaminanten beitragen .
Biochemie: Studien zur Enzyminhibition
Diese Verbindung ist auch in der Biochemie von Bedeutung für die Untersuchung der Enzyminhibition. Seine Struktur ermöglicht es ihm, an bestimmte Enzyme zu binden und deren Aktivität zu hemmen. Dies ist besonders nützlich, um Stoffwechselwege zu verstehen und Medikamente zu entwickeln, die auf bestimmte Enzyme abzielen .
Pharmakologie: Medikamentenentwicklung
In der Pharmakologie dient „this compound“ als Baustein in der Medikamentenentwicklung. Sein molekulares Gerüst ist wertvoll für die Konstruktion von Pharmakophoren, die für die Identifizierung von Medikamentenkandidaten mit gewünschten biologischen Aktivitäten unerlässlich sind .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 1-(5-Amino-2-chlorophenyl)ethanone are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound contains an amino group and a chlorophenyl group, which may interact with various biological targets .
Biochemical Pathways
Given the presence of an amino group and a chlorophenyl group, it is possible that this compound could interact with a variety of biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature and should be stored in a dark place, sealed and dry, at a temperature between 2-8°c . These properties may influence its bioavailability.
Action Environment
The action, efficacy, and stability of 1-(5-Amino-2-chlorophenyl)ethanone can be influenced by various environmental factors. For instance, the compound’s stability may be affected by light, hence the recommendation to store it in a dark place . Additionally, the compound’s efficacy and action may be influenced by the pH and temperature of its environment .
Eigenschaften
IUPAC Name |
1-(5-amino-2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXIFGBYOCETDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363558 | |
| Record name | 1-(5-amino-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99914-14-4 | |
| Record name | 1-(5-amino-2-chlorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

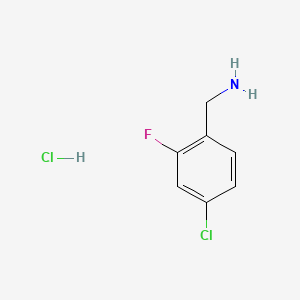
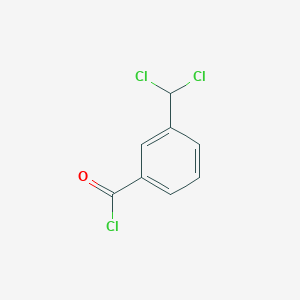


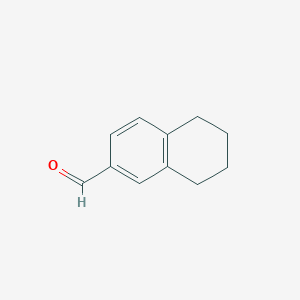

![2-[5-(3-Chlorobenzylthio)-1,3,4-thiadiazol-2-ylthio]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B1586114.png)
